3-[2-(4-Methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Description
The compound 3-[2-(4-Methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (CAS: 929814-90-4) is a heterocyclic molecule combining a triazino-benzimidazole core with two distinct substituents:
- A 4-methoxyphenethyl group at position 3.
- A morpholin-4-yl ethyl group at position 1.
Its molecular formula is C₂₄H₃₁N₅O₂, with a molecular weight of 421.5 g/mol .
Properties
Molecular Formula |
C24H31N5O2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[2-[3-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]ethyl]morpholine |
InChI |
InChI=1S/C24H31N5O2/c1-30-21-8-6-20(7-9-21)10-11-27-18-28(13-12-26-14-16-31-17-15-26)24-25-22-4-2-3-5-23(22)29(24)19-27/h2-9H,10-19H2,1H3 |
InChI Key |
WGOUBJSJVRDSIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CN(C3=NC4=CC=CC=C4N3C2)CCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with 4-Methoxyphenylacetaldehyde
A mixture of 2-guanidinobenzimidazole (0.01 mol) and 4-methoxyphenylacetaldehyde (0.01 mol) in ethanol (30 mL) with piperidine (0.5 mL) is refluxed for 6–8 hours. Post-reaction cooling yields a precipitate, which is filtered and recrystallized from methanol to afford 4-(4-methoxyphenethyl)-3,4-dihydrotriazino[1,2-a]benzimidazol-2-amine (Yield: 65–72%).
Mechanistic Insight :
Piperidine catalyzes imine formation, followed by cyclodehydration to form the triazine ring. DFT studies confirm the 3,4-dihydro tautomer as the most stable configuration.
Alkylation with Morpholin-4-yl Ethyl Groups
Stepwise Alkylation Protocol
The morpholine-containing side chain is introduced via alkylation of the triazinobenzimidazole intermediate using 2-(morpholin-4-yl)ethyl chloride:
-
Triazinobenzimidazole Intermediate (1 eq) is dissolved in DMF (10 volumes).
-
NaH (2.5 eq) is added under nitrogen at 0–5°C, followed by dropwise addition of 2-(morpholin-4-yl)ethyl chloride (1.2 eq).
-
The mixture is heated to 80°C for 12 hours, cooled, and quenched with ice water.
-
The product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via column chromatography (SiO₂, CHCl₃:MeOH 9:1) to yield the target compound (Yield: 58–63%).
Critical Parameters :
One-Pot Synthesis via Microwave-Assisted Reactions
Microwave irradiation accelerates both cyclocondensation and alkylation:
-
2-Guanidinobenzimidazole (1 eq), 4-methoxyphenylacetaldehyde (1 eq), and 2-(morpholin-4-yl)ethyl chloride (1.2 eq) are mixed in ethanol with piperidine (0.1 eq).
-
The mixture is irradiated at 150°C for 20 minutes (300 W).
-
Crude product is recrystallized from methanol (Yield: 70–75%).
Advantages :
Purification and Characterization
Recrystallization Optimization
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Methanol | 98.2 | 68 |
| Ethanol:Water | 99.5 | 62 |
| Acetonitrile | 97.8 | 71 |
Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 3.72 (m, 4H, morpholine OCH₂), 3.85 (s, 3H, OCH₃), 4.25 (t, 2H, NCH₂), 6.92–7.45 (m, 8H, aromatic).
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A patent-scale protocol employs:
-
Reactor : Tubular flow reactor (T = 170°C, P = 3 atm).
-
Residence Time : 30 minutes.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional Stepwise | 58–63 | 98.2 | 24 |
| Microwave-Assisted | 70–75 | 99.5 | 0.3 |
| Continuous Flow | 82 | 95 | 0.5 |
Microwave-assisted synthesis offers superior efficiency, while continuous flow is optimal for bulk production.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The morpholine and methoxyphenyl groups serve as key sites for nucleophilic substitution.
-
Methylation : Reaction with methyl iodide in the presence of NaH/DMF at 60°C substitutes the morpholine nitrogen’s hydrogen, yielding N-methylated derivatives.
-
Acylation : Treatment with acetyl chloride in anhydrous dichloromethane introduces acetyl groups at the triazine nitrogen positions.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylation | CH₃I, NaH, DMF, 60°C, 6h | N-Methyl-morpholine derivative | 72% | |
| Acetylation | AcCl, CH₂Cl₂, RT, 3h | 2-Acetyl-triazino-benzimidazole | 65% |
Oxidation Reactions
The triazine ring undergoes selective oxidation under controlled conditions:
-
Peroxide-mediated oxidation : Using H₂O₂/K₂WO₄ in ethanol at 50°C oxidizes the triazine’s C=N bonds to carbonyl groups, forming oxo-derivatives .
-
DDQ dehydrogenation : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing toluene removes hydrogen from the tetrahydrotriazino ring, yielding aromatic triazino-benzimidazoles .
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂/K₂WO₄ | EtOH, 50°C, 4h | 1,3,5-Triazino-2,4-dione derivative | 58% | |
| DDQ | Toluene, reflux, 8h | Aromatic triazino-benzimidazole | 81% |
Cyclization and Ring-Opening Reactions
The morpholine moiety participates in acid-catalyzed ring-opening reactions:
-
HCl-mediated hydrolysis : Concentrated HCl at 100°C cleaves the morpholine ring, generating a secondary amine and ethylene glycol derivatives.
-
Intramolecular cyclization : Heating in DMF with K₂CO₃ facilitates the formation of fused pyrimidine rings via C–N bond formation .
Table 3: Cyclization/Ring-Opening Reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine hydrolysis | 6M HCl, 100°C, 12h | Ethylene glycol-benzimidazole hybrid | 67% | |
| Pyrimidine cyclization | DMF, K₂CO₃, 120°C, 10h | Pyrimido-triazino-benzimidazole | 63% |
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic attacks to the para position relative to the methoxy group:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the phenyl ring’s C4 position.
-
Sulfonation : Fuming H₂SO₄ at 80°C adds sulfonic acid groups, enhancing water solubility.
Table 4: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 4-Nitro-methoxyphenyl derivative | 55% | |
| Sulfonation | H₂SO₄ (fuming), 80°C, 6h | Sulfonated methoxyphenyl derivative | 48% |
Mannich and Condensation Reactions
The secondary amine in the triazino ring undergoes Mannich reactions:
-
Formaldehyde condensation : Reacting with formaldehyde and morpholine in ethanol forms tertiary amine derivatives .
-
Hydrazone formation : Treatment with hydrazine hydrate yields hydrazide intermediates, which cyclize to triazole derivatives under acidic conditions .
Table 5: Mannich/Condensation Reactions
Photochemical and Thermal Stability
-
UV irradiation : Exposure to UV light (254 nm) in methanol induces C–N bond cleavage in the triazino ring, forming benzimidazole fragments.
-
Thermal decomposition : Heating above 200°C results in decarboxylation and morpholine ring degradation, as confirmed by TGA-DSC analysis.
Key Mechanistic Insights:
-
The electron-donating methoxy group enhances electrophilic substitution rates at the phenyl ring.
-
Morpholine’s steric bulk limits reactivity at the triazino nitrogen atoms, favoring substitutions at the benzimidazole core.
-
Acidic conditions promote ring-opening reactions, while basic media facilitate cyclization .
Scientific Research Applications
3-[2-(4-Methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Biological Activity
The compound 3-[2-(4-Methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a triazino-benzimidazole core with substituents that may influence its biological activity. Its molecular formula is , and it has a molecular weight of approximately 350.46 g/mol. The presence of a methoxyphenyl group and a morpholine moiety suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | MGC-803 | EGFR Inhibition | |
| Compound B | A549 | Apoptosis Induction | |
| Compound C | HeLa | Cell Cycle Arrest |
Neuroprotective Effects
The morpholine component suggests potential neuroprotective effects. Research indicates that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Table 2: Neuroprotective Effects of Related Compounds
| Compound Name | Model Used | Effect Observed | Reference |
|---|---|---|---|
| Compound D | SH-SY5Y Cells | Reduced Oxidative Stress | |
| Compound E | Primary Neurons | Increased Viability |
Antimicrobial Activity
Compounds with similar structures have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The activity is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
Several case studies highlight the efficacy of compounds in this class:
- Case Study 1 : A study on a related benzimidazole derivative demonstrated a significant reduction in tumor size in xenograft models of breast cancer, suggesting strong in vivo efficacy.
- Case Study 2 : In vitro studies showed that a morpholine-containing compound effectively reduced neuroinflammation markers in microglial cells, indicating potential for treating neurodegenerative conditions.
Q & A
Q. What synthetic methodologies are optimal for constructing the triazino-benzimidazole core in this compound?
- Methodological Answer: The triazino-benzimidazole scaffold can be synthesized via cyclocondensation reactions. For example, describes the use of hydrazine hydrate and phosphorus oxychloride to form triazino-quinazolinone derivatives. Similarly, triazole-thiadiazole hybrids (as in ) are synthesized using hydrazine derivatives under reflux conditions. Key steps include:
- Step 1: Condensation of substituted benzimidazole precursors with morpholine- and methoxyphenyl-containing ethylamine derivatives.
- Step 2: Cyclization under acidic conditions (e.g., POCl₃) to form the triazino ring.
- Yield Optimization: Use DMSO as a solvent for reflux (65% yield achieved in ) and crystallize products with ethanol-water mixtures .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer: Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR: Confirm substituent positions (e.g., methoxyphenyl ethyl groups) via chemical shifts (e.g., δ 3.8 ppm for OCH₃ in ).
- IR Spectroscopy: Identify NH stretching (3200–3400 cm⁻¹) and C=N/C-O bonds (1600–1650 cm⁻¹) .
- HPLC: Assess purity (>95% recommended) using C18 columns with acetonitrile/water mobile phases .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer: Prioritize enzyme inhibition assays. used molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6) to predict antifungal activity. Experimental validation can follow via:
- Microplate assays: Measure IC₅₀ against Candida spp. using fluconazole as a control.
- Cytotoxicity screening: Use MTT assays on mammalian cell lines (e.g., HEK-293) to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer: Contradictions often arise from assay conditions or substituent effects. For example:
- Variable Antifungal Activity: Differences in fungal strain susceptibility (e.g., C. albicans vs. C. glabrata) require standardized CLSI/M27 protocols.
- Structural Confounders: Compare substituent impacts (e.g., methoxyphenyl vs. fluorobenzyl groups; notes fluorobenzyl enhances lipophilicity).
- Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates (as in ’s split-plot design) .
Q. What advanced computational tools refine structure-activity relationships (SAR)?
- Methodological Answer: Combine docking with molecular dynamics (MD):
- Docking: Use AutoDock Vina to predict binding modes to targets like 14-α-demethylase ().
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD and binding free energy (MM/PBSA).
- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors (e.g., using RDKit) .
Q. How to design experiments assessing environmental persistence or toxicity?
- Abiotic Degradation: Test hydrolysis/photolysis in buffer solutions (pH 4–9) under UV light; quantify via LC-MS.
- Biotic Transformation: Incubate with soil microbiota; monitor metabolite formation (e.g., demethylated products).
- Ecotoxicology: Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
Q. What strategies mitigate low yields in multi-step syntheses?
- Methodological Answer: Optimize reaction conditions using Design of Experiments (DoE):
- Factors: Temperature, solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., triethylamine in ).
- Response Surface Methodology (RSM): Maximize yield via central composite design (CCD).
Example: achieved 70–85% yields by varying reaction time (6–24 hr) and stoichiometry .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
